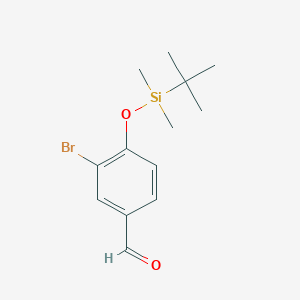

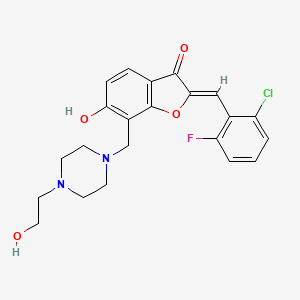

![molecular formula C22H24N2O4 B2383284 N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethoxybenzamide CAS No. 851408-04-3](/img/structure/B2383284.png)

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethoxybenzamide, commonly known as DMQX, is a chemical compound that belongs to the quinoxaline family. It is a potent antagonist of ionotropic glutamate receptors, specifically the AMPA receptor subtype. DMQX has been extensively studied for its potential therapeutic applications in neurological disorders, such as epilepsy and Parkinson's disease.

Scientific Research Applications

Psycho- and Neurotropic Properties

Research has explored the psycho- and neurotropic effects of novel quinoline derivatives. In one study, substances including quinoline derivatives exhibited specific sedative effects and considerable anti-amnesic activity. Another compound was found to combine potent anti-anxiety action, anti-amnesic activity, and a significant antihypoxic effect, indicating potential for further profound studies as promising psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).

Cytotoxic Activity

Quinoline derivatives have been evaluated for their cytotoxic activity against various cancer cell lines. One study synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating potent cytotoxic effects, with some compounds achieving IC(50) values less than 10 nM. This highlights their potential as therapeutic agents in cancer treatment (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Corrosion Inhibition

Quinoline compounds have also been investigated for their ability to inhibit corrosion of metals. Quantum chemical calculations based on the DFT method were performed on quinoxalines compounds to determine their inhibition efficiency for copper in nitric acid media. The theoretical results were consistent with experimental data, suggesting these compounds' effectiveness as corrosion inhibitors (Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Salem Al-Deyab, 2014).

Structural Studies

Structural studies of quinoline derivatives have provided insights into their potential applications in various fields. For instance, the structural aspects of amide-containing isoquinoline derivatives have been explored, revealing information on their crystalline forms and properties. Such studies contribute to a deeper understanding of these compounds' chemical behavior and potential uses (Karmakar, Kalita, & Baruah, 2009).

properties

IUPAC Name |

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-13-5-6-15-11-17(22(26)24-20(15)14(13)2)9-10-23-21(25)16-7-8-18(27-3)19(12-16)28-4/h5-8,11-12H,9-10H2,1-4H3,(H,23,25)(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBAQBBGVXWERI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=C(C=C3)OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-5,7-dimethylbenzo[d]thiazole](/img/structure/B2383201.png)

![N-[(1-methyl-1H-indazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2383203.png)

![4-(4-Benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2383205.png)

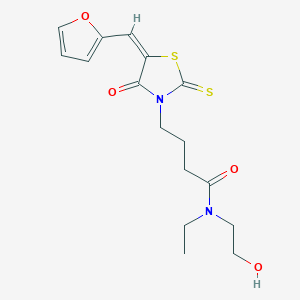

![2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2383211.png)

![1-{[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B2383219.png)

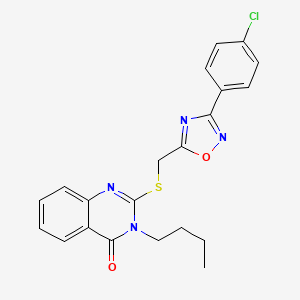

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2383222.png)

![2-[(5-Acetamido-2-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B2383223.png)

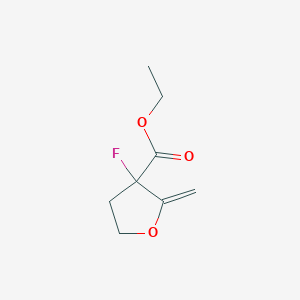

![Ethyl 2-(2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)acetate](/img/structure/B2383224.png)

![6-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one](/img/structure/B2383225.png)